PBRM1-BD2-IN-8 is a small molecule compound designed to selectively inhibit the second bromodomain of the PBRM1 protein, which is a critical component of the PBAF chromatin remodeling complex. The PBRM1 protein is implicated in various cancers, particularly clear cell renal cell carcinoma, where mutations can lead to loss of function and tumorigenesis. This compound aims to modulate the activity of PBRM1 by targeting its bromodomain, thereby influencing chromatin dynamics and gene expression.
PBRM1-BD2-IN-8 was developed through structure-based drug design, utilizing fragment screening techniques to identify potential inhibitors of the PBRM1 bromodomain. The compound is derived from salicylic acid fragments and has undergone extensive characterization to confirm its binding affinity and biological activity against cancer cell lines .
PBRM1-BD2-IN-8 falls under the category of epigenetic reader domain inhibitors. It specifically targets bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and other proteins. This classification places it among compounds that influence epigenetic regulation and chromatin remodeling processes.
The synthesis of PBRM1-BD2-IN-8 involves several key steps that include:
The synthetic route includes reactions that incorporate a bromine atom into the molecular structure, which is essential for the compound's binding properties. The synthesis pathway typically involves controlling reaction conditions such as temperature and solvent choice to optimize yield and selectivity .
PBRM1-BD2-IN-8 has a molecular formula of and a molecular weight of 317.18 g/mol. Its structure features a complex arrangement conducive to binding with the PBRM1 bromodomain.
The compound's structural representation can be summarized as follows:
PBRM1-BD2-IN-8 primarily functions through non-covalent interactions with the target bromodomain, influencing its conformation and function without undergoing significant chemical transformation itself.
The mechanism of action involves competitive inhibition where PBRM1-BD2-IN-8 competes with acetylated lysines for binding sites on the bromodomain, effectively disrupting normal protein-protein interactions necessary for chromatin remodeling .
The mechanism by which PBRM1-BD2-IN-8 exerts its effects involves:
Experimental data indicate that this compound can inhibit the growth of PBRM1-dependent prostate cancer cells, suggesting its potential therapeutic application in cancers associated with PBRM1 mutations .
The chemical properties are characterized by its solubility in organic solvents like DMSO, which facilitates its use in biological assays. The predicted density indicates a relatively compact structure, which may contribute to its bioavailability in cellular environments .
PBRM1-BD2-IN-8 has significant implications in scientific research, particularly in cancer biology:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1